molecular formula C14H23BN2O3 B2719794 1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2223054-66-6

1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No.: B2719794
CAS No.: 2223054-66-6
M. Wt: 278.16
InChI Key: IJPHTJVWMUVWOK-UHFFFAOYSA-N
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Description

1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring substituted with an oxan-4-yl group and a dioxaborolan-2-yl group, making it a versatile molecule for research and industrial purposes.

Scientific Research Applications

1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the production of advanced materials, such as polymers and catalysts, due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Oxan-4-yl Group: The oxan-4-yl group can be introduced via nucleophilic substitution reactions, where an appropriate oxan-4-yl halide reacts with the pyrazole ring.

    Attachment of the Dioxaborolan-2-yl Group: The dioxaborolan-2-yl group is typically introduced through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated pyrazole in the presence of a palladium catalyst.

Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the pyrazole ring are replaced with other substituents. Common reagents include halides, amines, and organometallic compounds.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the pyrazole ring or the substituent groups.

Mechanism of Action

The mechanism of action of 1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

1-(oxan-4-yl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(Oxan-4-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a similar structure but with different substitution patterns on the pyrazole ring.

    1-(Oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole: This compound features an imidazole ring instead of a pyrazole ring, leading to different chemical properties and applications.

    1-(Oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole: This compound contains a triazole ring, which can result in distinct reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of substituents, which confer unique chemical and biological properties.

Properties

IUPAC Name

1-(oxan-4-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)12-5-8-16-17(12)11-6-9-18-10-7-11/h5,8,11H,6-7,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPHTJVWMUVWOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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